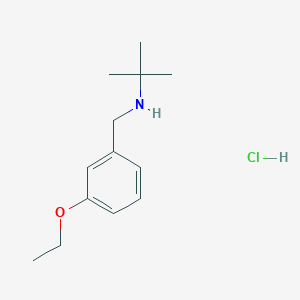![molecular formula C20H22FNO2 B5315907 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the promotion of neuroprotection, the improvement of cognitive function, and the modulation of neurotransmitter systems in the brain. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its potential therapeutic applications in various fields of medicine. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. Another direction is to elucidate its exact mechanism of action, which may provide insights into the development of new drugs targeting the sigma-1 receptor. Additionally, further studies are needed to optimize the synthesis method of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol and to improve its solubility in water for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol involves several steps, including the preparation of 3-hydroxybenzaldehyde, 4-fluoroacetophenone, and 1-benzylpiperidin-2-one. These three compounds are then reacted in the presence of a base to form 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. The yield of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is approximately 40%, and the purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has shown potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-18-10-8-15(9-11-18)6-7-16-3-2-12-22(14-16)20(24)17-4-1-5-19(23)13-17/h1,4-5,8-11,13,16,23H,2-3,6-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJCMJKTABNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)

![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)